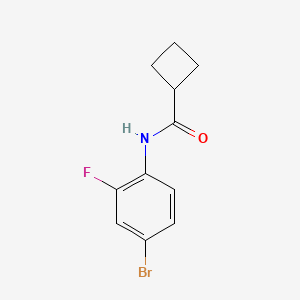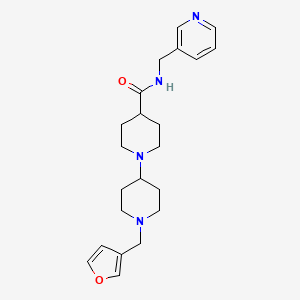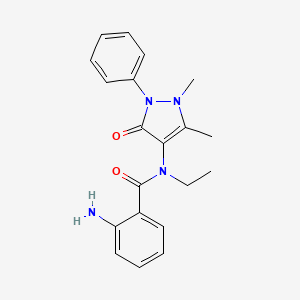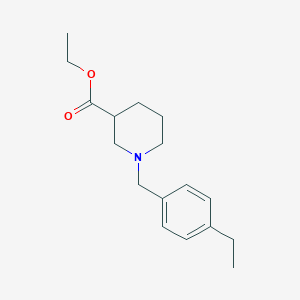
N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide, also known as HOP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HOP belongs to the class of phthalazinone derivatives, which have been shown to possess anti-inflammatory, analgesic, and antitumor properties.
作用機序
The exact mechanism of action of N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes involved in the regulation of cell growth and inflammation. This compound has also been shown to modulate the expression of certain genes involved in the regulation of apoptosis and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) involved in the regulation of inflammation and cell growth. This compound has also been shown to induce apoptosis in cancer cells and suppress angiogenesis. In addition, this compound has been found to possess analgesic properties, which make it a potential candidate for the treatment of pain associated with inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide in lab experiments is its potential therapeutic applications in various fields of research. This compound has been shown to possess anti-inflammatory, analgesic, and antitumor properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide. One of the directions is to investigate the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore the potential use of this compound in combination with other drugs for the treatment of cancer. In addition, future research could focus on improving the solubility of this compound in water to enhance its bioavailability in vivo.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and antitumor properties, which make it a potential candidate for the treatment of various diseases. The synthesis of this compound involves the reaction of 4-phenylphthalazin-1-one with ethyl 2-chloroacetate in the presence of a base, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride and sodium acetate. Future research could focus on investigating the potential use of this compound in the treatment of neurological disorders and improving its solubility in water.
合成法
The synthesis of N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide involves the reaction of 4-phenylphthalazin-1-one with ethyl 2-chloroacetate in the presence of a base, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride and sodium acetate. The final product is obtained after purification using recrystallization.
科学的研究の応用
N-(2-hydroxyethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has been shown to have potential therapeutic applications in various fields of research. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, this compound has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(2-hydroxyethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-11-10-19-16(23)12-21-18(24)15-9-5-4-8-14(15)17(20-21)13-6-2-1-3-7-13/h1-9,22H,10-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOZIUPGBLPQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)
![1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5146070.png)

![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5146104.png)
![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)

![8-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5146123.png)
![4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)


![4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)